Home > Products > Screening Compounds P73531 > 8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione -

8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4528275
CAS Number:
Molecular Formula: C14H21N5O2
Molecular Weight: 291.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CH-13584 (1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl])

  • Compound Description: CH-13584 is a novel xanthine derivative synthesized for treating pulmonary disorders, particularly cough. It exhibits potent antitussive activity, exceeding reference compounds in some animal models. Notably, it enhances mucociliary clearance at lower doses than bromhexine. [, , ] Unlike theophylline, CH-13584 shows minimal interaction with adenosine A1 receptors and weaker cyclic nucleotide phosphodiesterase inhibition, resulting in fewer cardiovascular and behavioral side effects. [] Mechanistically, its antitussive effect involves opioid mechanisms, antagonized by naloxone and other opioid antagonists, but without binding directly to opioid receptors. []

(dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

    Linagliptin (BI 1356, (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

    • Compound Description: Linagliptin is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor with superior potency and prolonged action compared to other DPP-4 inhibitors. [, , , , ] It demonstrates potent inhibition of DPP-4 activity with an IC50 of ~1 nM and high selectivity for DPP-4 over other enzymes. [] Its long duration of action translates to profound and sustained DPP-4 inhibition, leading to improved glycemic control in diabetic rodents by increasing basal glucagon-like peptide-1 (GLP-1) levels. [, ] Linagliptin's effectiveness in both genetic and non-genetic diabetic models suggests potential efficacy in treating a wide range of type 2 diabetic patients. [] Metabolism studies reveal fecal excretion as the primary elimination pathway, with unchanged linagliptin as the major species in various matrices. []

    8-Mercapto-3,7-Dihydro-1H-Purine-2,6-diones

    • Compound Description: This class of compounds emerged as potent inhibitors of sirtuins (SIRT1-7), a family of NAD+-dependent deacetylases involved in various physiological processes and diseases. [] They exhibit strong inhibitory activity against SIRT1, SIRT2, SIRT3, and SIRT5, occupying the acetyl lysine binding site and interacting primarily through hydrophobic interactions. [] Their mechanism involves competitive inhibition of the acetyl substrate and mixed-type inhibition of NAD+. []

    7-[3-Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

    • Compound Description: This theophylline derivative features a planar theophylline moiety and a 7-aminohydroxyalkyl substituent potentially influenced by an intramolecular hydrogen bond. [] The crystal structure reveals stabilization via an intermolecular N—H⋯O bond. []

    7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1 H-purine-2,6-dione

    • Compound Description: This compound is a purine derivative identified as a potential inhibitor of the SARS coronavirus helicase. [, ] It exhibits inhibitory effects on both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase with IC50 values of 8.66 ± 0.26 μM and 41.6 ± 2.3 μM, respectively. [] Importantly, it does not display cytotoxicity at concentrations up to 80 µM. []
    • Compound Description: This compound is a substituted purine derivative and a caffeine analog. [] While individual moieties within the molecule are planar, the overall structure adopts a nonplanar configuration, confirmed by both crystallographic and computational studies. [] Intermolecular hydrogen bonds and π interactions contribute to its stability. []

    8-(2-hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

    • Compound Description: Identified through structure-based virtual screening and computational studies, this molecule shows potential as a Zika virus methyltransferase (MTase) inhibitor. [] Docking and Density Functional Theory (DFT) calculations suggest strong interactions with the MTase active site. [] Further validation through molecular dynamics simulations, binding affinity estimations, and hybrid QM/MM calculations supports its potential as an antiviral agent against Zika virus infection. []

    8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones

    • Compound Description: This series of theophylline derivatives, including compound 2 (7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride) and its 8-alkylamino substituted derivatives, were synthesized and tested for cardiovascular activity. [] Compound 2 and its analog with an 8-(2-morpholin-4-yl-ethylamino) substituent (15) exhibited significant prophylactic antiarrhythmic activity. [] Hypotensive activity was observed with the 8-benzylamino (11) and 8-(pyridin-2-yl-methylamino) (12) analogs. [] All tested compounds exhibited weak affinity for α1- and α2-adrenoreceptors. []

    Propentofylline (3,7-dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6-dione)

    • Compound Description: Propentofylline is a xanthine derivative that demonstrates positive effects on learning and memory in rodent models. [] It improves learning ability in aged spontaneously hypertensive rats and ameliorates cycloheximide-induced amnesia in mice. [] These findings suggest potential therapeutic applications for age-related cognitive decline and memory disorders. []

    1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives

    • Compound Description: This series of xanthene derivatives was synthesized and evaluated for antiasthmatic activity. [] They exhibit significant vasodilatory activity compared to the standard drug Cilostazol. [] The most potent derivative was 7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8). [] Compounds with electron-withdrawing substituents showed higher activity, suggesting potential structure-activity relationships within this series. []

    7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

    • Compound Description: This compound, a xanthinyl-substituted piperidinyl derivative, displays potent and long-lasting H1-antagonist (antihistamine) activity without the undesired antidopaminergic effects. [] Its favorable central nervous system profile and oral activity make it a promising candidate for further development as an antihistamine drug.

    1-ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

    • Compound Description: This compound, a xanthine phosphodiesterase V inhibitor, exists in two crystalline polymorphs, Embodiment 1 and Embodiment 2. [] These polymorphs, characterized by distinct powder X-ray diffraction patterns and differential scanning calorimetry profiles, offer potential advantages in pharmaceutical formulations and for treating various physiological disorders, including erectile dysfunction. []

    3-(3-(dimethylamino)propyl)-1-hydroxy-7-phenethyl-3,7-dihydro-1H-purine-2,6-dione (8j)

    • Compound Description: This compound, a 1-hydroxy-xanthine derivative, acts as a potent inhibitor of Caf1 deadenylase (IC50 = 3.30 µM) .[27] Caf1 inhibition is a potential therapeutic strategy for treating osteoporosis by increasing osteoblast activity and bone density. [] The compound's interaction with Caf1 is thought to involve chelation of magnesium ions in the enzyme's active site. []

    (E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002 / istradefylline)

      5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

      • Compound Description: ASP5854 is a dual antagonist of adenosine A1 and A2A receptors, offering potential therapeutic benefits for Parkinson's disease (PD) and cognitive dysfunction. [] In animal models, ASP5854 effectively counteracts motor impairments induced by A2A agonists and haloperidol, suggesting antiparkinsonian effects. [] Furthermore, it exhibits neuroprotective properties by restoring striatal dopamine content. [] Unlike the selective A2A antagonist KW-6002, ASP5854 significantly improves scopolamine-induced memory deficits in rats, highlighting its potential for enhancing cognitive function through A1 receptor antagonism. []

      Properties

      Product Name

      8-(allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

      IUPAC Name

      3-methyl-7-(3-methylbutyl)-8-(prop-2-enylamino)purine-2,6-dione

      Molecular Formula

      C14H21N5O2

      Molecular Weight

      291.35 g/mol

      InChI

      InChI=1S/C14H21N5O2/c1-5-7-15-13-16-11-10(19(13)8-6-9(2)3)12(20)17-14(21)18(11)4/h5,9H,1,6-8H2,2-4H3,(H,15,16)(H,17,20,21)

      InChI Key

      LMEWKNDYUKISGY-UHFFFAOYSA-N

      SMILES

      CC(C)CCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C

      Canonical SMILES

      CC(C)CCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.